tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and an isopropyl group attached to a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate typically involves the reaction of 6-bromopyridine-3-methanol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Major products are N-oxides of the original compound.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the bromopyridine moiety and the carbamate group suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety may bind to active sites of enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate
- tert-Butyl ((5-bromopyridin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((6-bromopyridin-3-yl)methyl)(isopropyl)carbamate is unique due to the presence of the isopropyl group attached to the carbamate. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds. Additionally, the position of the bromine atom on the pyridine ring can affect the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-10(2)17(13(18)19-14(3,4)5)9-11-6-7-12(15)16-8-11/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXUADUQMATAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.